

Application Notes and Protocols: Intermittent vs. Continuous Rapamycin Dosing for Longevity Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, a macrolide inhibitor of the mechanistic Target of Rapamycin (mTOR), is one of the most robust pharmacological interventions known to extend lifespan and improve healthspan in diverse model organisms, including mice.[1] The mTOR signaling pathway is a critical regulator of cellular growth, proliferation, and metabolism, and its inhibition by rapamycin mimics some of the effects of dietary restriction, a well-established longevity intervention.[2] Research into rapamycin's geroprotective effects has led to a critical question regarding the optimal dosing strategy: is continuous daily administration or an intermittent dosing schedule more effective and safer for promoting longevity?

These application notes provide a comprehensive overview of the current state of research comparing intermittent and continuous rapamycin dosing strategies. We present quantitative data from key preclinical studies, detailed protocols for conducting longevity experiments in mice, and visual guides to the underlying signaling pathways and experimental workflows.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin's primary mechanism of action is the inhibition of mTOR, which exists in two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).



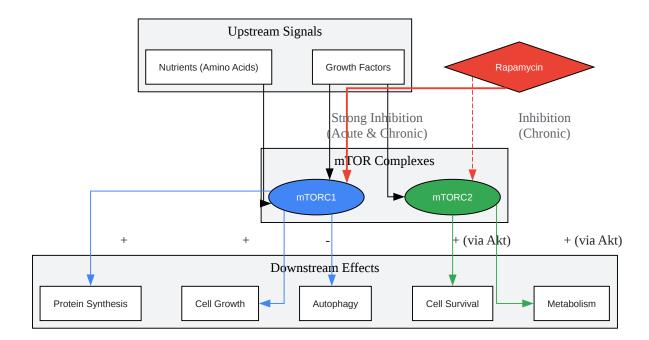




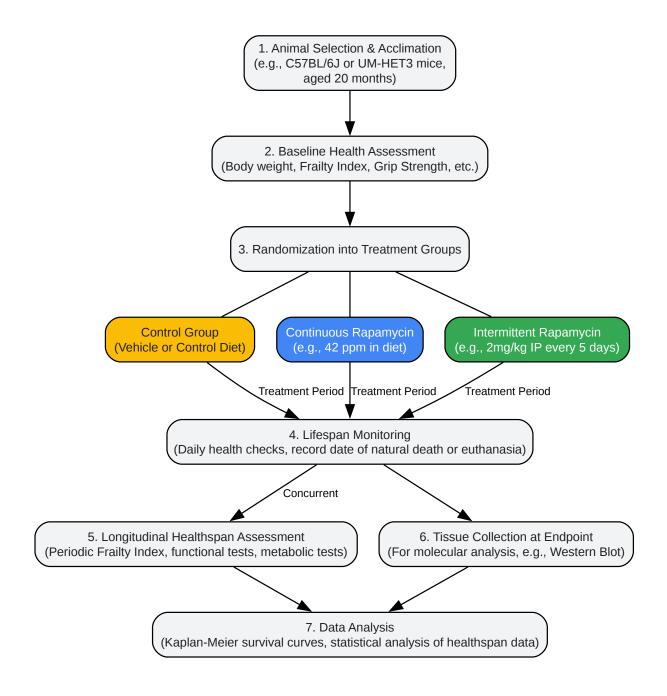
- mTORC1 is acutely sensitive to rapamycin. It integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status to promote anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[1] Inhibition of mTORC1 is largely considered responsible for the pro-longevity effects of rapamycin.[3]
- mTORC2 is generally less sensitive to acute rapamycin treatment but can be inhibited by chronic, long-term administration.[4] mTORC2 is involved in cell survival and metabolic regulation, including the full activation of the kinase Akt, which is crucial for insulin signaling.
 [5]

The differential sensitivity of mTORC1 and mTORC2 to rapamycin forms the basis for exploring different dosing strategies. Intermittent dosing aims to selectively inhibit mTORC1, thereby achieving the desired longevity benefits while minimizing the off-target inhibition of mTORC2 that can lead to undesirable metabolic side effects, such as glucose intolerance and insulin resistance.[6][7]

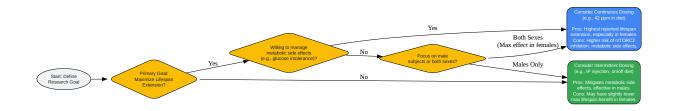












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